
(S)-2-((S)-2-((2S,4R)-4-Hydroxypyrrolidine-2-carboxamido)-3-phenylpropanamido)-3-phenylpropanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2-((S)-2-((2S,4R)-4-Hydroxypyrrolidine-2-carboxamido)-3-phenylpropanamido)-3-phenylpropanoic acid is a complex organic compound characterized by its intricate structure, which includes a hydroxypyrrolidine ring, carboxamido groups, and phenylpropanoic acid moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((S)-2-((2S,4R)-4-Hydroxypyrrolidine-2-carboxamido)-3-phenylpropanamido)-3-phenylpropanoic acid typically involves multiple steps, including the formation of the hydroxypyrrolidine ring, the introduction of carboxamido groups, and the attachment of phenylpropanoic acid moieties. The specific synthetic routes and reaction conditions can vary, but common methods include:
Formation of the Hydroxypyrrolidine Ring: This step often involves the cyclization of suitable precursors under controlled conditions.
Introduction of Carboxamido Groups: This can be achieved through amide bond formation reactions, typically using reagents such as carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Attachment of Phenylpropanoic Acid Moieties: This step may involve esterification or amidation reactions, depending on the specific synthetic pathway chosen.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment, continuous flow reactors, and advanced purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-2-((S)-2-((2S,4R)-4-Hydroxypyrrolidine-2-carboxamido)-3-phenylpropanamido)-3-phenylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the hydroxypyrrolidine ring can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carboxamido groups can be reduced to amines under suitable conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like halogens or nitro groups for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones, while reduction of the carboxamido groups can produce primary or secondary amines.
Applications De Recherche Scientifique
(S)-2-((S)-2-((2S,4R)-4-Hydroxypyrrolidine-2-carboxamido)-3-phenylpropanamido)-3-phenylpropanoic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme-substrate interactions and protein-ligand binding.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of (S)-2-((S)-2-((2S,4R)-4-Hydroxypyrrolidine-2-carboxamido)-3-phenylpropanamido)-3-phenylpropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. For example, it may inhibit or activate enzymes involved in metabolic processes, leading to changes in cellular function.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other hydroxypyrrolidine derivatives and phenylpropanoic acid analogs. These compounds share structural similarities but may differ in their specific functional groups or stereochemistry.
Uniqueness
What sets (S)-2-((S)-2-((2S,4R)-4-Hydroxypyrrolidine-2-carboxamido)-3-phenylpropanamido)-3-phenylpropanoic acid apart is its unique combination of functional groups and stereochemistry, which confer distinct chemical properties and biological activities. This makes it a valuable compound for research and potential therapeutic applications.
Propriétés
Formule moléculaire |
C23H27N3O5 |
|---|---|
Poids moléculaire |
425.5 g/mol |
Nom IUPAC |
(2S)-2-[[(2S)-2-[[(2S,4R)-4-hydroxypyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C23H27N3O5/c27-17-13-18(24-14-17)21(28)25-19(11-15-7-3-1-4-8-15)22(29)26-20(23(30)31)12-16-9-5-2-6-10-16/h1-10,17-20,24,27H,11-14H2,(H,25,28)(H,26,29)(H,30,31)/t17-,18+,19+,20+/m1/s1 |
Clé InChI |
VDSPCHXJDJOMQJ-FYQPLNBISA-N |
SMILES isomérique |
C1[C@H](CN[C@@H]1C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)O)O |
SMILES canonique |
C1C(CNC1C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC3=CC=CC=C3)C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


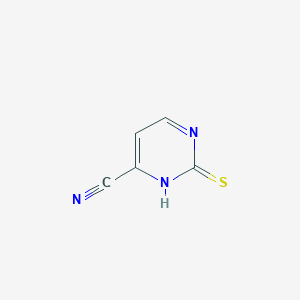
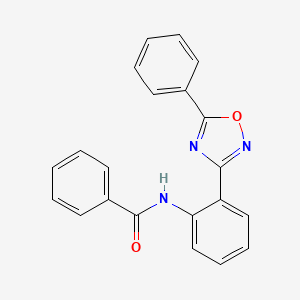
![1-phenyl-N-[2-(2-thienyl)ethyl]cyclopentanecarboxamide](/img/structure/B15219345.png)
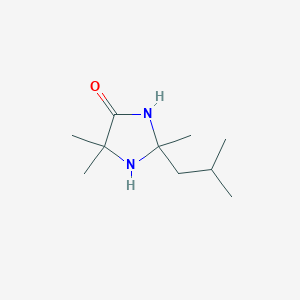

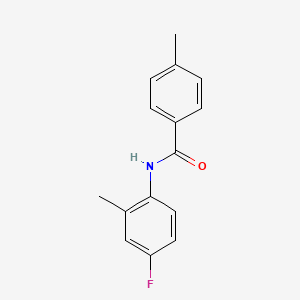
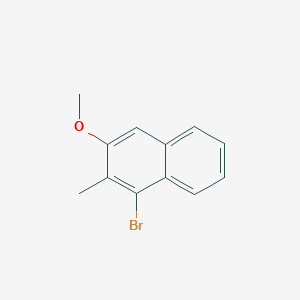
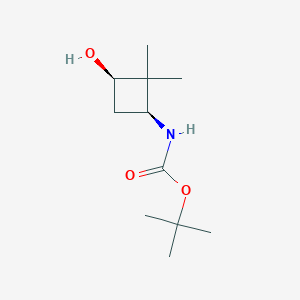
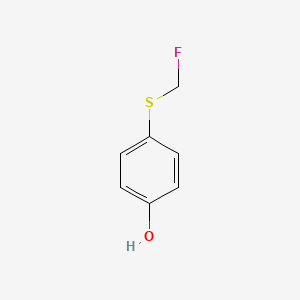
![(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-([1,1'-biphenyl]-2-ylmethyl)propanoic acid](/img/structure/B15219414.png)
![2-Amino-7-((2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B15219417.png)


![4-[2-(Pyrazin-2-yl)-1,3-oxazol-5-yl]aniline](/img/structure/B15219427.png)
